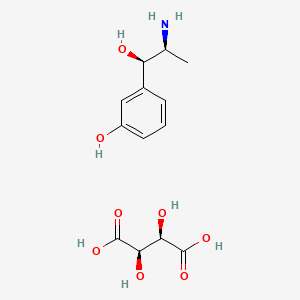

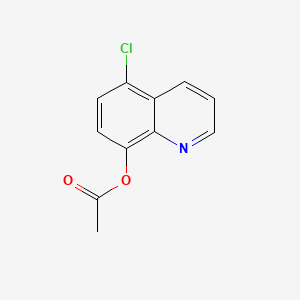

Chloroacetoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La chloroacétoxyquinoléine est un dérivé de la quinoléine, un composé aromatique hétérocyclique contenant de l’azote. La quinoléine et ses dérivés sont connus pour leur large éventail d’activités biologiques, notamment les propriétés antimicrobiennes, antipaludiques et anticancéreuses

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la chloroacétoxyquinoléine implique généralement l’acylation de la 2-amino-3-phényl-4-quinolone avec du chlorure de chloroacétyle, suivie d’une cyclisation . Cette méthode offre une voie simple pour obtenir le composé avec des rendements élevés. Les conditions de réaction comprennent souvent l’utilisation d’un catalyseur acide et d’un solvant tel que le dichlorométhane.

Méthodes de production industrielle

La production industrielle de chloroacétoxyquinoléine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des approches de chimie verte, telles que les réactions sans solvant et l’utilisation de catalyseurs recyclables, sont explorées pour rendre le processus plus durable .

Analyse Des Réactions Chimiques

Types de réactions

La chloroacétoxyquinoléine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.

Réactions d’oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.

Réactions de réduction : La réduction de la chloroacétoxyquinoléine peut conduire à la formation de dérivés d’hydroquinoléine.

Réactifs et conditions courants

Substitution : Réactifs comme l’azoture de sodium ou les thiols en présence d’une base.

Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des quinoléines substituées, des N-oxydes de quinoléine et des dérivés d’hydroquinoléine .

Applications de la recherche scientifique

Chimie : Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et antipaludiques.

Médecine : Agent thérapeutique potentiel pour le traitement des infections et du cancer.

Industrie : Utilisé dans le développement de colorants, de catalyseurs et de matériaux.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antimalarial properties.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Utilized in the development of dyes, catalysts, and materials.

Mécanisme D'action

Le mécanisme d’action de la chloroacétoxyquinoléine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu’il stabilise le facteur 1α inductible par l’hypoxie (HIF-1α), ce qui conduit à une transcription accrue des gènes cibles impliqués dans l’angiogenèse . La capacité du composé à chélater les ions métalliques joue également un rôle dans son activité biologique.

Comparaison Avec Des Composés Similaires

Composés similaires

Clioquinol : Un autre dérivé de la 8-hydroxyquinoléine avec des propriétés antimicrobiennes.

Broxyquinoléine : Connu pour son activité antifongique.

Iodoquinol : Utilisé comme agent antiprotozoaire.

Unicité

La chloroacétoxyquinoléine est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à stabiliser le HIF-1α et à promouvoir la néovascularisation la distingue des autres dérivés de la quinoléine .

Propriétés

Formule moléculaire |

C11H8ClNO2 |

|---|---|

Poids moléculaire |

221.64 g/mol |

Nom IUPAC |

(5-chloroquinolin-8-yl) acetate |

InChI |

InChI=1S/C11H8ClNO2/c1-7(14)15-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3 |

Clé InChI |

JSJOTZXJKCXWQC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)

![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)

![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)